

CAS number 133627-45-9 properties and suppliers

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Compound of Interest

Compound Name: 3-Chloro-4-methylpyridin-2-amine

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An In-Depth Technical Guide to Sitagliptin for Researchers and Drug Development Professionals

Introduction

Sitagliptin, available most commonly as its phosphate monohydrate salt, is a potent and highly selective oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus.[1][2] It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[2][3] Marketed under the brand name Januvia, among others, sitagliptin represents a significant therapeutic advancement in diabetes management by offering effective glycemic control with a low risk of hypoglycemia.[2][4] This guide provides a comprehensive overview of sitagliptin's chemical properties, mechanism of action, analytical methodologies, and sourcing for research and development purposes.

Chemical and Physical Properties

Sitagliptin's therapeutic efficacy is underpinned by its specific chemical structure and physicochemical properties. The most commonly used form in pharmaceutical preparations is the phosphate monohydrate salt, which offers improved stability and solubility.

Table 1: Physicochemical Properties of Sitagliptin and its Phosphate Monohydrate Salt

Property	Sitagliptin (Free Base)	Sitagliptin Phosphate Monohydrate
CAS Number	486460-32-6	654671-77-9[5][6][7]
Molecular Formula	C ₁₆ H ₁₅ F ₆ N ₅ O	C ₁₆ H ₁₅ F ₆ N ₅ O·H ₃ PO ₄ ·H ₂ O[5]
Molecular Weight	407.32 g/mol	523.32 g/mol [5][7]
Appearance	-	White to off-white powder[5]
IUPAC Name	(3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,4][8]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one	(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1][4][8]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate[7]
pKa	7.7[9]	-
Solubility	-	Saturated water solution pH is 4.4[9]

Note: The user-provided CAS number 133627-45-9 corresponds to 3-amino-2-chloro-4-methylpyridine, a chemical intermediate, and not Sitagliptin.[10][11][12][13][14][15][16][17][18][19][20][21][22] This guide focuses on Sitagliptin, which is the relevant therapeutic agent for the intended audience.

Mechanism of Action: DPP-4 Inhibition

Sitagliptin exerts its glucose-lowering effects by competitively and selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).[2][23]

The Incretin Effect

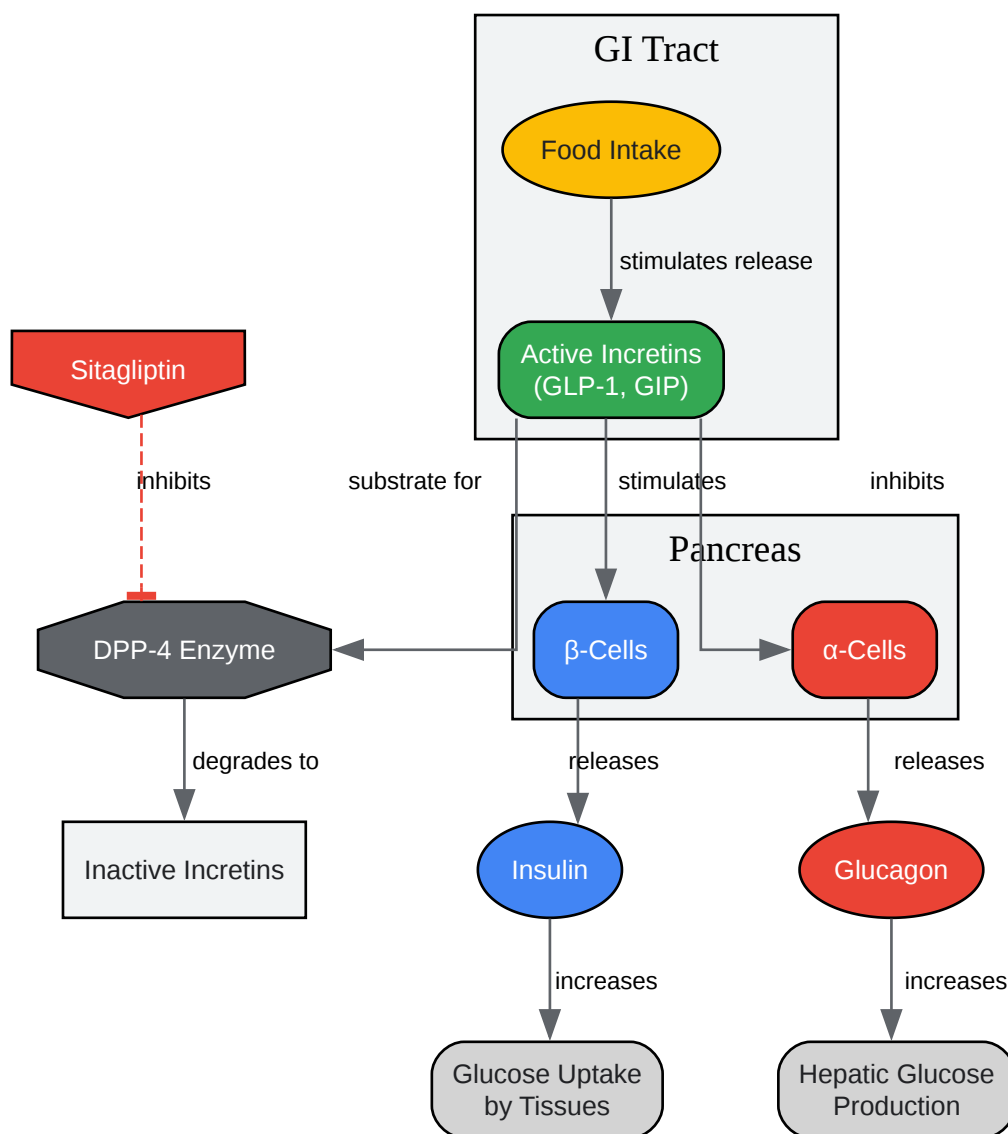
In response to food intake, the gastrointestinal tract releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[4][8] These hormones play a crucial role in glucose homeostasis by:

- Stimulating insulin secretion from pancreatic β -cells in a glucose-dependent manner.[4][8][24]
- Suppressing glucagon secretion from pancreatic α -cells, which in turn reduces hepatic glucose production.[4][8][24]

The activity of GLP-1 and GIP is rapidly terminated by the DPP-4 enzyme, which cleaves these peptides into inactive forms.[4][8]

Sitagliptin's Role

By inhibiting DPP-4, sitagliptin prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action.[2][4][8] This enhancement of the incretin system leads to improved glycemic control in patients with type 2 diabetes. A key advantage of this mechanism is its glucose-dependency; the stimulation of insulin release is more pronounced when blood glucose levels are elevated, minimizing the risk of hypoglycemia compared to other antidiabetic agents like sulfonylureas.[4][8][24] Sitagliptin has been shown to reduce HbA1c levels by approximately 0.5-0.9%.[4]



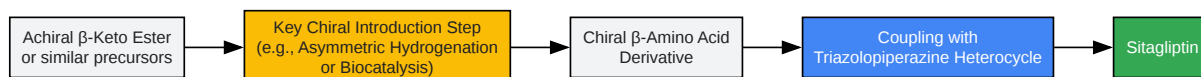
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Caption: Mechanism of action of Sitagliptin.

Synthesis Overview

The synthesis of sitagliptin is a significant achievement in pharmaceutical chemistry, with several generations of processes developed to improve efficiency, cost-effectiveness, and environmental impact.[25] Early syntheses involved multiple steps, but later generations have focused on more streamlined approaches.[25][26][27]

A key challenge in the synthesis is the stereoselective creation of the chiral β -amino acid core. [25] Modern, "green" manufacturing processes often employ highly enantioselective hydrogenation using specialized catalysts like Rh(I)/tBu JOSIPHOS or biocatalytic methods involving transaminases. [26][27][28] These advanced methods have significantly increased the overall yield (up to 65%) and reduced waste compared to first-generation routes. [28]



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Caption: Generalized synthetic workflow for Sitagliptin.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control of sitagliptin in both bulk drug substance and final pharmaceutical products. [1] High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique due to its high sensitivity, specificity, and resolving power. [1][9][29]

Experimental Protocol: RP-HPLC for Sitagliptin Quantification

This protocol provides a generalized, robust method for the determination of sitagliptin in a pharmaceutical formulation, based on common parameters found in the literature. [1][29][30][31]

1. Objective: To quantify the amount of Sitagliptin in a tablet dosage form using RP-HPLC with UV detection.
2. Materials and Reagents:
 - Sitagliptin reference standard
 - Sitagliptin tablets

- HPLC-grade Methanol
- HPLC-grade Acetonitrile
- Potassium dihydrogen phosphate (KH_2PO_4) or Triethylamine
- Orthophosphoric acid or Formic acid (for pH adjustment)
- HPLC-grade water
- 0.45 μm syringe filters

3. Chromatographic Conditions:

Parameter	Specification
Stationary Phase	C18 column (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 μm)[1][29]
Mobile Phase	Methanol: 0.5% Triethylamine (66:34 v/v), pH adjusted to 3.0[1][29]
Flow Rate	1.0 mL/min[1][29]
Detection	UV at 237 nm or 267 nm[1][9][29]
Injection Volume	10-20 μL
Column Temperature	Ambient or 30°C

4. Preparation of Solutions:

- Standard Stock Solution (e.g., 100 $\mu\text{g/mL}$): Accurately weigh 10 mg of Sitagliptin reference standard and transfer to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to volume.[9]
- Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 20, 30, 40 $\mu\text{g/mL}$) to create a calibration curve.
- Sample Solution:

- Weigh and finely powder 20 tablets to determine the average tablet weight.[9]
- Weigh a quantity of powder equivalent to 10 mg of Sitagliptin and transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and then dilute to the mark with the mobile phase.[9]
- Filter the solution through a 0.45 μ m syringe filter before injection.[1]

5. System Suitability and Analysis:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution multiple times to check for system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
- Inject the working standard solutions to generate a calibration curve (Peak Area vs. Concentration).
- Inject the sample solution.
- Calculate the concentration of Sitagliptin in the sample using the regression equation from the calibration curve.

6. Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][29]

Suppliers for Research and Development

For researchers and drug development professionals, sourcing high-quality sitagliptin is crucial for reliable and reproducible results.[32] Several reputable chemical and pharmaceutical ingredient suppliers offer sitagliptin and its phosphate salt for research purposes. When selecting a supplier, it is essential to verify the purity, availability of a Certificate of Analysis (CoA), and batch-to-batch consistency.[32]

Table 2: Selected Suppliers of Sitagliptin for Research Use

Supplier	Product Name(s)	Notes
MedChemExpress	Sitagliptin phosphate monohydrate[23]	Offers various forms including free base and phosphate salt. Provides detailed biological activity data.[23]
Sigma-Aldrich (Merck)	Sitagliptin phosphate, Pharmaceutical Secondary Standard[33]	Provides certified reference materials and various grades for analytical and research use.[33]
AdooQ Bioscience	Sitagliptin phosphate monohydrate[34]	Specializes in inhibitors and bioactive compounds for research, specifying >99% HPLC purity.[34]
APExBIO	Sitagliptin phosphate monohydrate[35]	Provides compounds for signaling pathway research with biological data and references.[35]
CTX Lifesciences	Sitagliptin Phosphate Monohydrate API[36]	A cGMP compliant API manufacturer offering Drug Master File (DMF) documentation.[36]

This is not an exhaustive list. Researchers should conduct due diligence when selecting a supplier.

Conclusion

Sitagliptin remains a cornerstone in the management of type 2 diabetes. Its well-defined mechanism of action, centered on the potent and selective inhibition of DPP-4, provides a glucose-dependent pathway to glycemic control with a favorable safety profile. For scientists and developers, a thorough understanding of its chemical properties, synthesis, and analytical quantification is paramount for ongoing research, formulation development, and quality assurance. The availability of high-purity sitagliptin from reputable suppliers further enables the

scientific community to explore its full therapeutic potential and develop next-generation antidiabetic therapies.

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